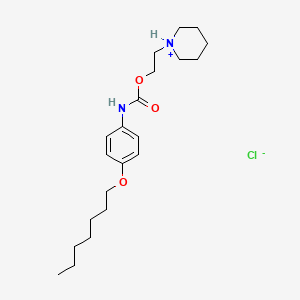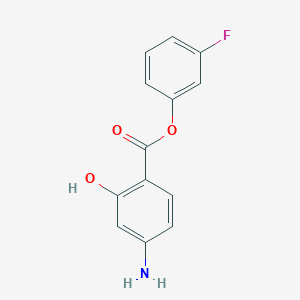![molecular formula C8H6F3N3O B14646950 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol CAS No. 55989-29-2](/img/structure/B14646950.png)
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is a heterocyclic compound that features both imidazole and pyridine rings. The presence of a trifluoromethyl group and a hydroxyl group makes this compound particularly interesting for various chemical and biological applications. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the nucleophilic substitution of pyridine N-oxides with trimethylsilyl cyanide, followed by further reactions to introduce the trifluoromethyl group .
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness. The Suzuki–Miyaura coupling is favored for its efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the trifluoromethyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce a wide range of functional groups.
Aplicaciones Científicas De Investigación
6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol has numerous applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, thereby modulating their activity . This interaction can inhibit or activate various biological pathways, depending on the target.
Comparación Con Compuestos Similares
2-(Trifluoromethyl)pyridin-4-ol: Similar in structure but lacks the imidazole ring.
4-Trifluoromethyl-pyridin-3-ol: Another similar compound with a different position of the trifluoromethyl group.
Uniqueness: 6-Methyl-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol is unique due to the presence of both imidazole and pyridine rings, along with the trifluoromethyl and hydroxyl groups. This combination of functional groups and ring structures provides it with distinct chemical and biological properties, making it a versatile compound in various fields of research.
Propiedades
Número CAS |
55989-29-2 |
|---|---|
Fórmula molecular |
C8H6F3N3O |
Peso molecular |
217.15 g/mol |
Nombre IUPAC |
1-hydroxy-6-methyl-2-(trifluoromethyl)imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H6F3N3O/c1-4-2-5-6(12-3-4)13-7(14(5)15)8(9,10)11/h2-3,15H,1H3 |
Clave InChI |
ARHKPKIYLRBLGP-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(N=C1)N=C(N2O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[(hexadecanoylamino)methyl]prop-2-enoate](/img/structure/B14646884.png)



![Benzoic acid;2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine](/img/structure/B14646905.png)
![1,1'-Dihydropyrimidine-1,3(2h,4h)-diylbis[8-(3-octylthiiran-2-yl)octan-1-one]](/img/structure/B14646908.png)
![[(2-Ethenylphenyl)methyl]phosphonic acid](/img/structure/B14646912.png)
![4-[1-(Pyridin-4-yl)ethenyl]morpholine](/img/structure/B14646917.png)
![3,3-Dimethyl-1H,3H,5H-furo[3,4-e][1,3]dioxepine](/img/structure/B14646934.png)
![Furo[3,4-b]oxepin-5,6(2H,8H)-dione, 3,4-dihydro-8-methyl-](/img/structure/B14646939.png)

![1-Ethyl-N-phenyl-1-sulfanylidene-1-[(tricyclohexylstannyl)sulfanyl]-lambda~5~-phosphanamine](/img/structure/B14646956.png)
